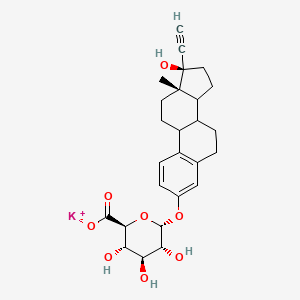
4-Hexen-3-one, 4-ethyl-2,2,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is an organic compound with the molecular formula C₁₁H₂₀O. It is a ketone with a double bond in its structure, making it part of the enone family. This compound is characterized by its unique arrangement of ethyl and methyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- can be achieved through various organic reactions. One common method involves the aldol condensation of 4-ethyl-2,2,5-trimethyl-3-pentanone with acetaldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-Hexen-3-ol,4-ethyl-2,2,5-trimethyl-.
Substitution: The double bond in the enone structure allows for electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying enone reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique aroma and chemical properties.
Mécanisme D'action
The mechanism of action of 4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- involves its interaction with various molecular targets. The enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities. The compound can also undergo conjugate addition reactions, forming adducts with nucleophiles such as thiols and amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexen-3-one,4,5-dimethyl-: Similar enone structure but with different substituents.
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl-: Similar structure but with variations in the position and type of substituents.
Uniqueness
4-Hexen-3-one,4-ethyl-2,2,5-trimethyl- is unique due to its specific arrangement of ethyl and methyl groups, which influence its reactivity and physical properties. This distinct structure makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
68165-37-7 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
4-ethyl-2,2,5-trimethylhex-4-en-3-one |
InChI |
InChI=1S/C11H20O/c1-7-9(8(2)3)10(12)11(4,5)6/h7H2,1-6H3 |
Clé InChI |
BGNSODPYPPIQOP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)


![5,9-Methano-1H-1,2,4-triazolo[4,3-a]azepine(9CI)](/img/structure/B13794482.png)
![6-Oxa-14-azadispiro[4.1.5~7~.2~5~]tetradecane](/img/structure/B13794487.png)
![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
